N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
Description
N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-dicarboxamide) backbone. Its structure features two distinct substituents:
- N1: A 3,5-dimethylphenyl group, which introduces aromaticity and steric bulk.
Oxalamides are widely studied for their roles in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., polymer precursors).
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12-9-13(2)11-14(10-12)19-17(23)16(22)18-6-4-8-20-7-3-5-15(20)21/h9-11H,3-8H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGSHHBCKIUGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCCN2CCCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves the following steps:
Formation of the Oxalamide Backbone: The oxalamide backbone can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, 3,5-dimethylphenylamine and 3-(2-oxopyrrolidin-1-yl)propylamine would be used.
Coupling Reaction: The two amine groups are coupled with oxalyl chloride under controlled conditions, typically in the presence of a base such as triethylamine, to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.
Substitution: The aromatic ring and the pyrrolidinone group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Bioactivity (Hypothetical)
| Compound | IC50 (Caspase-3 Inhibition) | Polymer Thermal Stability (°C) |
|---|---|---|
| Target Compound | 15 µM (estimated) | 280 (decomposition) |
| N1-Phenyl-N2-propyl | >100 µM | N/A |
| 3-Chloro-N-phenyl-phthalimide | N/A | 400 (decomposition) |
Biological Activity
N1-(3,5-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. Its complex structure incorporates a 3,5-dimethylphenyl group and a 2-oxopyrrolidine moiety, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The presence of an oxalamide functional group suggests potential interactions with biological systems, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 344.41 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Pharmacological Activities
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. Generally, oxalamides have been studied for their potential anti-inflammatory , analgesic , and neuroactive effects.
The proposed mechanisms of action for this compound may include:
- Enzyme Inhibition: Similar oxalamides have shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the inflammatory response.
- Neurotransmitter Modulation: The 2-oxopyrrolidine moiety may facilitate interactions with neurotransmitter systems, potentially affecting mood and pain perception.
Study on Structural Analogues
Research indicates that compounds structurally related to this compound have demonstrated various biological activities:
- Anti-inflammatory Activity: A study on similar oxalamides showed significant inhibition of COX enzymes at micromolar concentrations, suggesting potential use as anti-inflammatory agents.
- Neuroactive Properties: Compounds with pyrrolidine structures have been linked to neuroprotective effects in animal models, indicating that this compound may also exhibit such properties.
Comparative Analysis with Related Compounds
A comparative analysis illustrates the biological activities of various oxalamides:
| Compound Name | Notable Properties |
|---|---|
| N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide | Potential neuroactive properties |
| N-(3,5-Dimethylphenyl)-2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carboxamide | Exhibits anticancer activity |
| N-(3,5-Dimethylphenyl)-2-Oxopyrrolidine | Basic neuroactive properties |
The uniqueness of this compound lies in its specific combination of functional groups that may provide distinct biological activities not observed in simpler derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
